Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-4-yl)methyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[[1-(2-fluoropyridin-4-yl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)19-11-12-5-8-20(9-6-12)13-4-7-18-14(17)10-13/h4,7,10,12H,5-6,8-9,11H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYYPAFRJNIRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the development of targeted protein degradation, suggesting potential protein targets.
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes in their function
Biochemical Pathways
Similar compounds have been implicated in the synthesis of biologically active compounds such as crizotinib, suggesting potential involvement in related biochemical pathways.
Result of Action
Similar compounds have shown high antimicrobial activity, along with selectivity over mammalian cells. This suggests that Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-4-yl)methyl)carbamate may have similar effects.
Biological Activity
Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-4-yl)methyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.37 g/mol. The compound features a tert-butyl group, a piperidine ring, and a fluoropyridine moiety, which contribute to its biological properties.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to various diseases, including phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurochemical pathways associated with mood regulation and cognitive functions.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Study 1: PDE Inhibition
A study evaluated the inhibitory effects of various carbamate derivatives, including this compound, on phosphodiesterase activity in vitro. The results indicated that this compound significantly reduced PDE activity compared to control groups, suggesting potential applications in treating conditions like erectile dysfunction and pulmonary hypertension .
Study 2: Antimicrobial Activity
In another study focusing on the antimicrobial properties of carbamates, this compound demonstrated notable efficacy against Gram-positive bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Data Table: Biological Activity Overview
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related piperidine derivatives. For instance, compounds similar to tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-4-yl)methyl)carbamate have demonstrated potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds exhibited effective bactericidal properties at low concentrations (0.78–3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid .
Potential in Cancer Treatment
The compound's structural similarities to other pharmacologically active molecules suggest potential applications in oncology. For instance, derivatives with similar piperidine structures have been investigated for their ability to inhibit specific cancer-related pathways, such as those involving TRIB2 or YAP proteins. These pathways are crucial for tumor growth and metastasis, indicating that the compound could be explored further for its anticancer properties .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its efficacy. Research has shown that modifications in the substituents of the piperidine ring can significantly influence biological activity. For example, variations in the fluorine substitution on the pyridine ring have been linked to enhanced potency against specific bacterial strains and cancer cells .
Drug Development Potential
The unique chemical structure of this compound positions it as a candidate for further drug development:
| Property | Details |
|---|---|
| Target Diseases | Bacterial infections, Cancer |
| Mechanism of Action | Antibacterial activity; potential anticancer pathways |
| Current Research Status | Under investigation for SAR and efficacy |
Case Study 1: Antimicrobial Efficacy
A study conducted on related piperidine derivatives demonstrated their effectiveness against biofilm-forming strains of Staphylococcus species, which are notoriously difficult to treat due to their resistance mechanisms. The findings indicated that these compounds could serve as alternative treatments in cases where traditional antibiotics fail .
Case Study 2: Cancer Pathway Inhibition
Research into compounds with similar structures has revealed their potential to act as inhibitors of key signaling pathways involved in cancer progression. For instance, studies focusing on TRIB2 inhibition have shown promising results in preclinical models, suggesting that modifications leading to enhanced binding affinity could be beneficial .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
